2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{5,6-dimethyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide” is a complex organic molecule. It contains multiple functional groups and rings, including a thieno[2,3-d]pyrimidine ring, a phenyl ring, and a furan ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The structure contains a total of 55 bonds, including 33 non-H bonds, 20 multiple bonds, 4 rotatable bonds, 3 double bonds, and 17 aromatic bonds. It also includes 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .Future Directions
The future research directions for this compound could involve further exploration of its biological activities, such as its potential antimicrobial activity . Additionally, its potential as a PARP-1 inhibitor could be explored further, given the role of PARP-1 in DNA repair and the potential for compounds that inhibit PARP-1 to be used as cancer therapeutics .
Mechanism of Action
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Many heterocyclic compounds are known to interact with enzymes and receptors involved in a wide range of biochemical pathways, potentially leading to diverse downstream effects .
Pharmacokinetics
Its heterocyclic structure suggests it may have good solubility and permeability characteristics, potentially leading to good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target identification, it’s difficult to predict the exact molecular and cellular effects. Based on its structural features, it may have a broad range of potential effects, depending on the specific targets it interacts with .
properties
IUPAC Name |
2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13-14(2)29-20-18(13)19(26)24(15-7-4-3-5-8-15)21(27)23(20)12-17(25)22-11-16-9-6-10-28-16/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRANFMPRQQCGBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.